![molecular formula C20H24N2O6 B5612584 2,2'-[1,2-ethanediylbis(oxy-2,1-ethanediyloxy)]dibenzamide](/img/structure/B5612584.png)
2,2'-[1,2-ethanediylbis(oxy-2,1-ethanediyloxy)]dibenzamide
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Overview
Description
The exploration of "2,2'-[1,2-ethanediylbis(oxy-2,1-ethanediyloxy)]dibenzamide" and similar compounds involves understanding their synthesis, structure, and potential applications in various fields, excluding specific drug use and side effects. These compounds, due to their complex molecular architecture, are studied for their unique chemical and physical properties.
Synthesis Analysis
The synthesis of compounds closely related to "2,2'-[1,2-ethanediylbis(oxy-2,1-ethanediyloxy)]dibenzamide" involves intricate chemical reactions. For instance, the synthesis of N,N '-1,2-ethanediylbis{2-[(N-benzylcarbamoyl)-methoxy]benzamide} is achieved through the reaction of N,N '-1,2-ethanediylbis(2-hydroxybenzamide) with N-benzyl-2-chloroacetamide, showcasing the complexity of synthesizing bisbenzamide-containing compounds (Wang, Huang, & Tang, 2006).
Molecular Structure Analysis
Molecular structure determination often utilizes techniques like X-ray crystallography. The structure of related compounds indicates the presence of intramolecular hydrogen bonds, contributing to their stability and reactivity. These structural insights are crucial for understanding the compound's behavior in various chemical environments (Wang, Huang, & Tang, 2006).
Chemical Reactions and Properties
The chemical reactions involving compounds similar to "2,2'-[1,2-ethanediylbis(oxy-2,1-ethanediyloxy)]dibenzamide" include nucleophilic attacks and hydroxylation processes that lead to the formation of complex structures with potential bioactive properties. These reactions underscore the versatility and reactivity of the benzamide backbone in synthesizing targeted chemical entities (Girgis & Ellithey, 2006).
properties
IUPAC Name |
2-[2-[2-[2-(2-carbamoylphenoxy)ethoxy]ethoxy]ethoxy]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O6/c21-19(23)15-5-1-3-7-17(15)27-13-11-25-9-10-26-12-14-28-18-8-4-2-6-16(18)20(22)24/h1-8H,9-14H2,(H2,21,23)(H2,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYNUGWRCKURSNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)OCCOCCOCCOC2=CC=CC=C2C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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